
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Tiwari et al. (2018) highlighted the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activities. These derivatives, including ones similar to the specified compound, showed promising results against various bacterial and fungal strains. The research suggested the potential of these compounds in developing new antimicrobial agents, emphasizing their non-toxic nature through in vivo toxicity studies (Tiwari et al., 2018).
Anticancer and Immunomodulatory Activities
Derivatives of the specified compound have been studied for their anticancer and immunomodulatory activities. For instance, Abdel‐Aziz et al. (2009) investigated novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives for their inhibitory effects on cancer cell lines and immunomodulatory properties. These compounds exhibited significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as antineoplastic agents (Abdel‐Aziz et al., 2009).
Antifungal and Antioxidant Properties
Shaikh et al. (2016) synthesized a series of ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates, which showed promising antifungal activities against human pathogenic fungal strains. Some derivatives were found to be more active than standard drugs like miconazole, indicating their potential as antifungal agents. Additionally, these compounds exhibited antioxidant activities, further supporting their therapeutic potential (Shaikh et al., 2016).
Molecular Docking Studies
Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, evaluating their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds, related to the specified molecule, showed good binding affinities and interactions within the EGFR binding pocket, suggesting their utility in anti-cancer strategies (Karayel, 2021).
Safety And Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid, which is then esterified with 4-methoxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "4-methoxybenzoyl chloride", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid", "Step 2: Esterification of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid with 4-methoxybenzoyl chloride in the presence of sulfuric acid to form the final product, 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethanol and water" ] } | |
CAS-Nummer |
210639-98-8 |
Produktname |
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate |
Molekularformel |
C27H22N2O5 |
Molekulargewicht |
454.482 |
IUPAC-Name |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H22N2O5/c1-4-16-13-19-24(14-23(16)34-27(31)17-9-11-18(32-3)12-10-17)33-15-20(25(19)30)26-28-21-7-5-6-8-22(21)29(26)2/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
PIKMFBHWXRPRMP-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



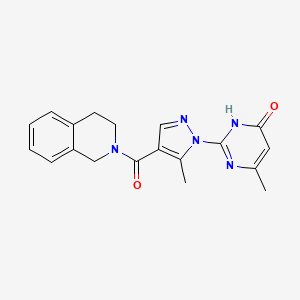
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
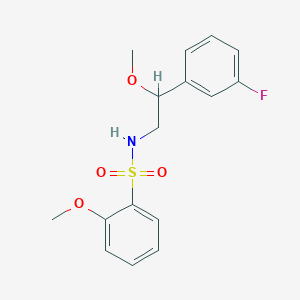
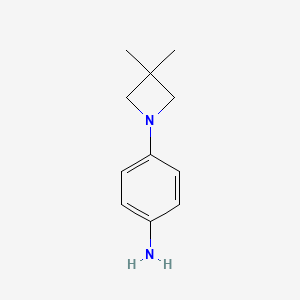
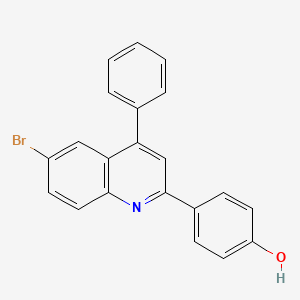
![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)
![N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630485.png)

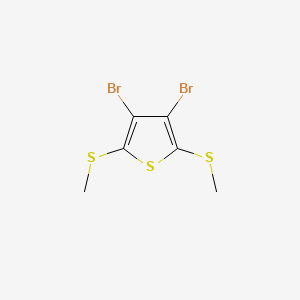

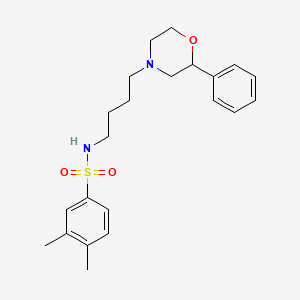
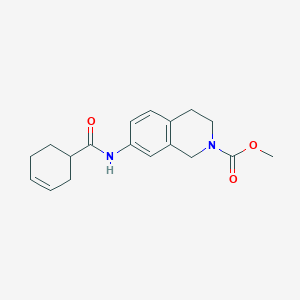
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
![(E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2630497.png)